A Technical Guide to the Physicochemical Properties of 2,5-Dimethylpyridin-3-ol
A Technical Guide to the Physicochemical Properties of 2,5-Dimethylpyridin-3-ol
Abstract
This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of 2,5-Dimethylpyridin-3-ol (C₇H₉NO). Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes available data on the compound's chemical identity, structural characteristics, and key physical properties. While experimental data for this specific molecule is limited in publicly accessible literature, this guide leverages data from structurally analogous compounds and computational predictions to offer valuable insights. The document covers aspects of the molecule's identity, a summary of its physicochemical parameters, stability and reactivity profiles, and a brief discussion of its relevance in medicinal chemistry. This guide aims to serve as a foundational resource for scientists working with or considering this scaffold for further investigation.
Introduction
2,5-Dimethylpyridin-3-ol is a heterocyclic aromatic compound belonging to the family of substituted pyridinols. The pyridine ring is a privileged scaffold in medicinal chemistry, present in numerous approved drugs due to its ability to engage in hydrogen bonding and its overall metabolic stability. The addition of a hydroxyl group and two methyl groups to the pyridine core in 2,5-Dimethylpyridin-3-ol creates a molecule with distinct electronic and steric properties, influencing its solubility, acidity, basicity, and potential for intermolecular interactions. Understanding these fundamental physicochemical properties is a critical first step in the rational design of new molecular entities, enabling researchers to predict absorption, distribution, metabolism, and excretion (ADME) profiles and to optimize ligand-receptor interactions.
Derivatives of this core structure have shown promise in drug discovery. For instance, related aminopyridinol scaffolds have been investigated for anti-angiogenic and anti-inflammatory activities, while a more complex derivative, 6-(difluoromethoxy)-2,5-dimethylpyridin-3-amine, was a key component of a potent corticotropin-releasing factor-1 (CRF₁) receptor antagonist developed for anxiety disorders[1]. This highlights the therapeutic potential of the 2,5-dimethylpyridin-3-yl moiety. This guide provides a detailed examination of the core molecule's properties to support such research endeavors.
Chemical Identity and Structure
The unique arrangement of functional groups in 2,5-Dimethylpyridin-3-ol dictates its chemical behavior.
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IUPAC Name: 2,5-dimethylpyridin-3-ol
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Molecular Formula: C₇H₉NO[2]
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Canonical SMILES: CC1=CC(=C(N=C1)C)O[2]
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InChI: InChI=1S/C7H9NO/c1-5-3-7(9)6(2)8-4-5/h3-4,9H,1-2H3[2]
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InChIKey: KSCYMGDQLXAXDW-UHFFFAOYSA-N[2]
The structure consists of a pyridine ring substituted at the 2- and 5-positions with methyl groups and at the 3-position with a hydroxyl group. The presence of the electron-donating methyl groups, the electron-withdrawing pyridine nitrogen, and the acidic/basic hydroxyl group creates a molecule with amphiprotic character.
Physicochemical Properties
A molecule's physicochemical profile is paramount for its application in drug development, governing its interaction with biological systems. The following sections detail the known and predicted properties of 2,5-Dimethylpyridin-3-ol.
Summary of Physicochemical Data
For ease of reference, the key quantitative properties are summarized in the table below. It is important to note the distinction between computationally predicted and experimentally determined values.
| Property | Value | Source Type | Reference |
| Molecular Weight | 123.15 g/mol | Calculated | - |
| Monoisotopic Mass | 123.06841 Da | Predicted | [2] |
| XlogP | 1.3 | Predicted | [2] |
| Melting Point | Data not available | - | - |
| Boiling Point | Data not available | - | - |
| pKa (Acidic - OH) | ~8-10 (Estimated) | Estimated based on phenol analogues | - |
| pKa (Basic - N) | ~6-7 (Estimated) | Estimated based on lutidine analogues | |
| Water Solubility | Data not available | - | - |
Detailed Physicochemical Characteristics
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Partition Coefficient (logP): The predicted octanol-water partition coefficient (XlogP) is 1.3[2]. This value suggests that 2,5-Dimethylpyridin-3-ol has moderate lipophilicity. This is a balance between the lipophilic nature of the dimethylated pyridine ring and the hydrophilic character of the hydroxyl group. A logP in this range is often considered favorable for drug candidates, as it can facilitate membrane permeability without causing significant issues with aqueous solubility.
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Acidity and Basicity (pKa):
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Acidity: The hydroxyl group attached to the pyridine ring gives the molecule acidic properties, analogous to a phenol. The pKa of phenol is approximately 10. The electron-withdrawing nature of the pyridine ring is expected to make the hydroxyl group more acidic (lower pKa) than a simple phenol.
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Basicity: The nitrogen atom in the pyridine ring has a lone pair of electrons and can be protonated, making the molecule a weak base. The pKa of the conjugate acid of 2,5-dimethylpyridine (2,5-lutidine) is reported to be 6.24. The presence of the electron-withdrawing hydroxyl group at the 3-position is expected to slightly decrease the basicity of the nitrogen (lower pKa) compared to 2,5-lutidine. Therefore, 2,5-Dimethylpyridin-3-ol is an amphoteric molecule, capable of acting as both a weak acid and a weak base.
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Experimental Protocol: Determination of Partition Coefficient (LogP)
To experimentally validate the predicted logP, the Shake-Flask method (OECD Guideline 107) remains a gold standard. The causality behind this choice is its direct measurement of partitioning between two immiscible phases, providing a definitive value.
Step-by-Step Methodology
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Preparation of Phases: Prepare n-octanol and water (or a suitable buffer like PBS, pH 7.4) and mutually saturate them by mixing for 24 hours, followed by separation. This step is critical to prevent volume changes during the experiment.
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Stock Solution: Prepare a stock solution of 2,5-Dimethylpyridin-3-ol in n-octanol.
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Partitioning: In a separatory funnel, combine a known volume of the n-octanol stock solution with a known volume of the aqueous phase.
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Equilibration: Shake the funnel vigorously for 5-10 minutes to allow for the partitioning of the analyte between the two phases. Let the funnel stand to allow for complete phase separation.
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Sampling & Analysis: Carefully sample both the n-octanol and aqueous phases. Quantify the concentration of 2,5-Dimethylpyridin-3-ol in each phase using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
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Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value.
Workflow Diagram
Caption: Workflow for LogP determination via the Shake-Flask method.
Stability and Reactivity
Based on safety data for structurally similar compounds like 2-Methylpyridin-3-ol, 2,5-Dimethylpyridin-3-ol is expected to exhibit the following characteristics:
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Stability: The compound is likely stable under normal laboratory conditions and ambient temperatures[4].
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Conditions to Avoid: Avoid exposure to strong oxidizing agents, as these may lead to vigorous and potentially hazardous reactions[4].
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Hazardous Decomposition Products: In the event of combustion, the molecule may decompose to produce toxic gases, including carbon monoxide (CO), carbon dioxide (CO₂), and nitrogen oxides (NOx)[4].
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Hazardous Polymerization: Hazardous polymerization is not expected to occur[4].
Safety and Handling
While a specific safety data sheet (SDS) for 2,5-Dimethylpyridin-3-ol is not widely available, data from analogous pyridinols and dimethylpyridines suggests that appropriate personal protective equipment (PPE) should be used.
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Eye Protection: Safety glasses or goggles are recommended, as related compounds can cause serious eye irritation or damage[4][5][6].
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Skin Protection: Wear protective gloves and a lab coat. Related compounds are known to cause skin irritation[4][5][6][7].
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Inhalation: Use in a well-ventilated area or under a chemical fume hood. Inhalation may cause respiratory irritation[4][6][7].
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Ingestion: Do not ingest. Related compounds are harmful if swallowed[4][7].
Always consult a comprehensive and compound-specific SDS before handling any chemical.
Conclusion
2,5-Dimethylpyridin-3-ol is a substituted pyridinol with physicochemical properties that make its scaffold interesting for medicinal chemistry and materials science. It possesses moderate lipophilicity, as indicated by its predicted XlogP of 1.3, and is amphoteric in nature due to its phenolic hydroxyl and pyridine nitrogen moieties. While extensive experimental data is lacking, predictions based on its structure and data from analogous compounds provide a solid foundation for its use in research. Its stability under normal conditions and the potential for chemical modification make it a versatile building block for the synthesis of more complex molecules. Further experimental characterization of its properties is warranted to fully unlock its potential.
References
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FooDB. (2010, April 8). Showing Compound 2,5-Dimethylpyridine (FDB004388). Retrieved from [Link]
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Lee, J., et al. (2018). Synthesis of Pyridoxine-Derived Dimethylpyridinols Fused with Aminooxazole, Aminoimidazole, and Aminopyrrole. Molecules, 23(10), 2469. Retrieved from [Link]
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PubChemLite. 2,5-dimethylpyridin-3-ol (C7H9NO). Retrieved from [Link]
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Hartz, R. A., et al. (2009). A strategy to minimize reactive metabolite formation: discovery of (S)-4-(1-cyclopropyl-2-methoxyethyl)-6-[6-(difluoromethoxy)-2,5-dimethylpyridin-3-ylamino]-5-oxo-4,5-dihydropyrazine-2-carbonitrile as a potent, orally bioavailable corticotropin-releasing factor-1 receptor antagonist. Journal of Medicinal Chemistry, 52(23), 7653-7668. Retrieved from [Link]
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